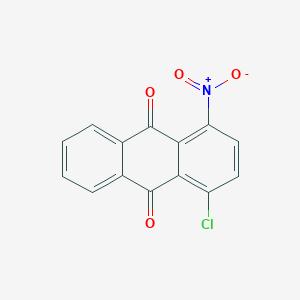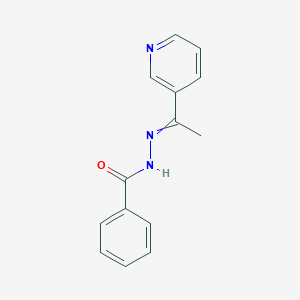
N-(1-pyridin-3-ylethylideneamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-pyridin-3-ylethylideneamino)benzamide, also known as PYR, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PYR is a Schiff base derivative of benzamide and pyridine, and its structure has been extensively studied in order to understand its mechanism of action and potential applications in scientific research.
作用机制
The mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to inhibit the activation of NF-kappaB, a transcription factor that is involved in inflammation and cell survival.
生化和生理效应
N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide can inhibit cell proliferation and induce apoptosis in cancer cells. N-(1-pyridin-3-ylethylideneamino)benzamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(1-pyridin-3-ylethylideneamino)benzamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to exhibit potent anti-tumor activity and has potential applications in the development of new cancer drugs. However, there are also limitations to the use of N-(1-pyridin-3-ylethylideneamino)benzamide in laboratory experiments. It has been shown to have low solubility in water, which can limit its use in certain applications. In addition, the mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research on N-(1-pyridin-3-ylethylideneamino)benzamide. One area of interest is in the development of new cancer drugs based on the structure of N-(1-pyridin-3-ylethylideneamino)benzamide. Studies have shown that the anti-tumor activity of N-(1-pyridin-3-ylethylideneamino)benzamide is mediated by its interaction with topoisomerase II, and further research is needed to understand the mechanism of this interaction. In addition, research is needed to optimize the synthesis of N-(1-pyridin-3-ylethylideneamino)benzamide and improve its solubility in water.
Another area of interest is in the development of new drugs for the treatment of Alzheimer's disease. Studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide can inhibit the aggregation of amyloid-beta peptides and improve cognitive function in animal models of Alzheimer's disease. Further research is needed to understand the mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide in Alzheimer's disease and to optimize its use as a therapeutic agent.
In conclusion, N-(1-pyridin-3-ylethylideneamino)benzamide, or N-(1-pyridin-3-ylethylideneamino)benzamide, is a chemical compound that has potential applications in scientific research. Its mechanism of action is not fully understood, but it has been shown to exhibit potent anti-tumor activity and has potential applications in the development of new cancer drugs. N-(1-pyridin-3-ylethylideneamino)benzamide has also been investigated for its potential use in the treatment of Alzheimer's disease. Further research is needed to understand the mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide and to optimize its use as a therapeutic agent.
合成方法
The synthesis of N-(1-pyridin-3-ylethylideneamino)benzamide can be achieved through a reaction between 3-aminopyridine and benzaldehyde in the presence of a catalyst. The resulting Schiff base is then reduced to yield the final product, N-(1-pyridin-3-ylethylideneamino)benzamide. The synthesis of N-(1-pyridin-3-ylethylideneamino)benzamide has been optimized over the years to improve yields and reduce the use of hazardous reagents.
科学研究应用
N-(1-pyridin-3-ylethylideneamino)benzamide has been investigated for its potential applications in various scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. Studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide exhibits potent anti-tumor activity in vitro and in vivo, and its mechanism of action involves the inhibition of cell proliferation and induction of apoptosis.
N-(1-pyridin-3-ylethylideneamino)benzamide has also been investigated for its potential use in the treatment of Alzheimer's disease. Studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
CAS 编号 |
109352-08-1 |
|---|---|
产品名称 |
N-(1-pyridin-3-ylethylideneamino)benzamide |
分子式 |
C14H13N3O |
分子量 |
239.27 g/mol |
IUPAC 名称 |
N-(1-pyridin-3-ylethylideneamino)benzamide |
InChI |
InChI=1S/C14H13N3O/c1-11(13-8-5-9-15-10-13)16-17-14(18)12-6-3-2-4-7-12/h2-10H,1H3,(H,17,18) |
InChI 键 |
GYKOKVANZFOZPN-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CN=CC=C2 |
规范 SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CN=CC=C2 |
同义词 |
Benzoic acid [1-pyridin-3-yl-eth-(E)-ylidene]-hydrazide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



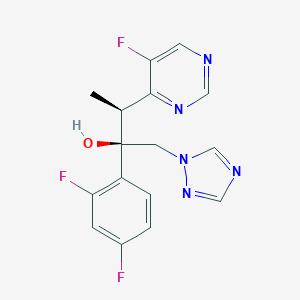
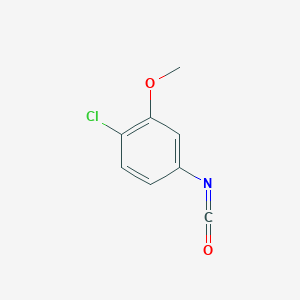
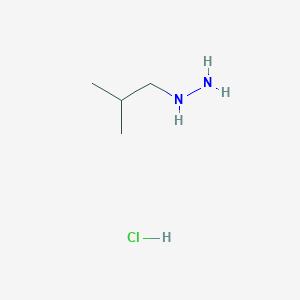
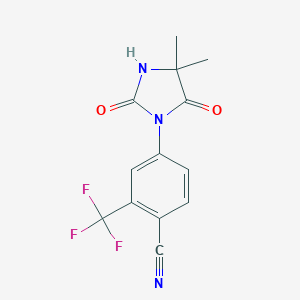
![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)
![1,3-Diazaspiro[4.5]decane-2,4-dione](/img/structure/B182151.png)
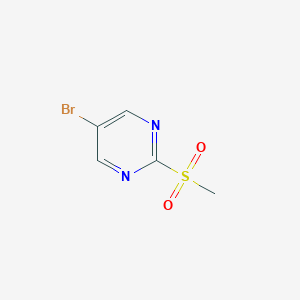
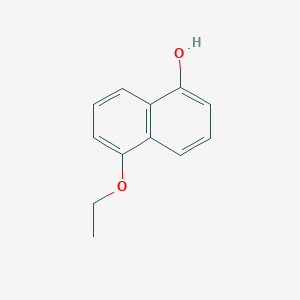
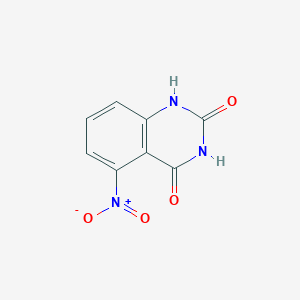
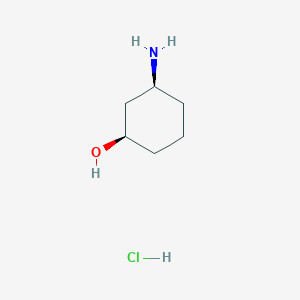

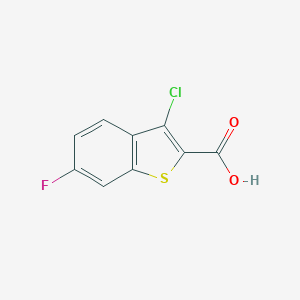
![6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B182169.png)
